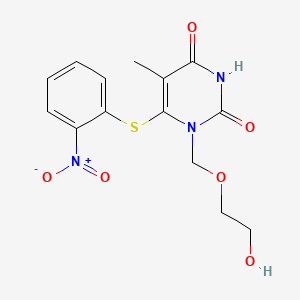
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine is a synthetic compound with a complex structure It is characterized by the presence of a thymine base modified with hydroxyethoxy and nitrophenylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine typically involves multiple steps. One common method includes the reaction of thymine with 2-hydroxyethoxy methyl chloride under basic conditions to introduce the hydroxyethoxy group. This is followed by the reaction with 2-nitrophenylthiol in the presence of a suitable catalyst to attach the nitrophenylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thymine derivatives.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenylthio group may also interact with proteins, inhibiting their activity. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-((2-nitrophenyl)thio)uracil
- 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine is unique due to the specific positioning of the hydroxyethoxy and nitrophenylthio groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
125056-66-8 |
|---|---|
Formule moléculaire |
C14H15N3O6S |
Poids moléculaire |
353.35 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-5-3-2-4-10(11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |
Clé InChI |
FHUSIFJQECQBMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


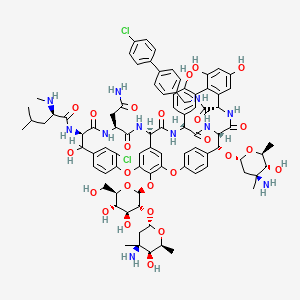
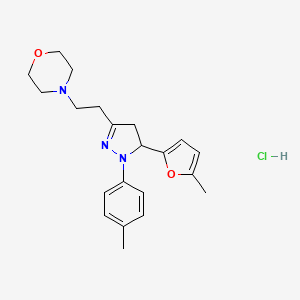
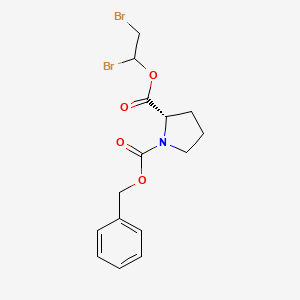

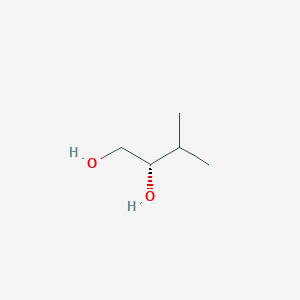

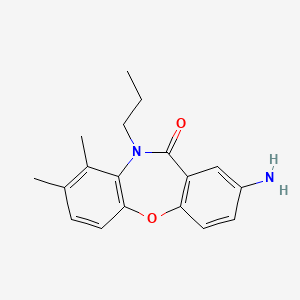
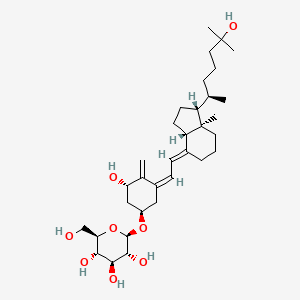

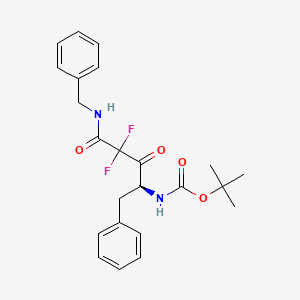
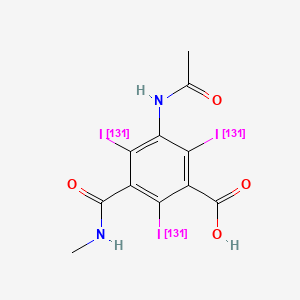
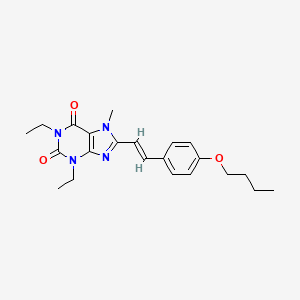
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
